4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
Description
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that features an imidazolone core substituted with a bromophenyl and a phenyl group
Properties
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWWYLOLAEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized to the imidazolone structure under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazolone ring to imidazolidine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolones and imidazolidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The imidazolone core plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl derivatives: Compounds like 4-bromophenyl sulfonyl benzoyl derivatives share similar structural features and exhibit comparable biological activities.
Imidazolone derivatives: Other imidazolone compounds with different substituents on the phenyl ring also show similar reactivity and applications.
Uniqueness
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct electronic and steric properties. These properties enhance its versatility in various chemical reactions and its potential as a lead compound in drug discovery .
Biological Activity
4-(4-Bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The compound is synthesized through the reaction of 4-bromobenzaldehyde with benzylamine, forming an imine intermediate that cyclizes under acidic conditions. Common solvents used include ethanol and methanol, with hydrochloric acid or sulfuric acid as catalysts. This method allows for efficient production and high yields of the desired compound .
- Molecular Formula : C15H11BrN2O
- Molecular Weight : 315.17 g/mol
- CAS Number : 688057-69-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown significant anticancer activity. Studies have demonstrated its ability to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating a potent effect on cancer cell viability .
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase. This suggests that it may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazolone derivatives, including this compound. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound against MDA-MB-231 cells. The study reported morphological changes indicative of apoptosis at concentrations as low as 1 μM and confirmed increased caspase activity at higher concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one?
- The compound can be synthesized via cyclocondensation reactions using substituted aldehydes and ammonium acetate under reflux conditions. For example, substituted imidazolones are often prepared via the Van Leusen reaction, where 4-bromobenzaldehyde reacts with urea derivatives in the presence of ammonium acetate and acetic acid. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields. Post-synthesis purification typically involves column chromatography or recrystallization using ethanol/water mixtures .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and imidazolone NH protons (δ 10.2–10.5 ppm) confirm the core structure.
- FTIR : Key peaks include C=O stretching (~1700 cm⁻¹) and N-H bending (~3200 cm⁻¹).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) are used for purity analysis. Detection at 254 nm ensures resolution of byproducts .
Advanced Research Questions
Q. What strategies are used for single-crystal X-ray diffraction (SC-XRD) analysis of this compound?
- Crystallization : Slow evaporation of DMSO/ethanol solutions yields diffraction-quality crystals.
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) with φ and ω scans at 100 K.
- Refinement : SHELXL (via WinGX suite) refines anisotropic displacement parameters. Hydrogen atoms are placed geometrically, and R-factor convergence (<5%) validates the model. Example: Monoclinic space group P21/c with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å .
Q. How does structural modification of the imidazolone ring influence anticonvulsant activity?
- Pharmacological Testing : The compound’s efficacy is evaluated using the maximal electroshock seizure (MES) test in rodents. ED50 values are compared to phenytoin. Substitution at the 1-phenyl position enhances activity, likely via hydrophobic interactions with neuronal sodium channels.
- SAR Insights : Introducing electron-withdrawing groups (e.g., bromine) at the 4-position of the phenyl ring improves metabolic stability, as evidenced by reduced ED50 values (e.g., 3g in : ED50 = 32 mg/kg vs. phenytoin ED50 = 45 mg/kg) .
Q. How can discrepancies between computational docking results and experimental bioactivity data be resolved?
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) with SC-XRD data to validate bond lengths/angles.
- Solvent Effects : Include implicit solvent models (e.g., COSMO) in docking simulations to account for aqueous solubility limitations observed in in vivo assays.
- Dynamic Studies : MD simulations (AMBER/NAMD) over 100 ns can identify conformational flexibility not captured in static models .
Data Analysis and Contradictions
Q. What analytical approaches address inconsistencies in NMR and mass spectrometry data?
- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 329.02 for C15H10BrN2O) to rule out isotopic interference.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY correlations differentiate para-bromophenyl protons from ortho-substituted phenyl groups .
Q. How do crystal packing interactions affect the compound’s stability and solubility?
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) using CrystalExplorer. For instance, π-π interactions between phenyl rings (3.8–4.2 Å) reduce aqueous solubility but enhance thermal stability (>200°C) .
Methodological Best Practices
Q. What protocols optimize reproducibility in multi-step syntheses?
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reagent additions).
- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks intermediate formation.
- Scale-Up : Maintain a 1:3 solvent-to-reactant ratio to prevent exothermic runaway reactions .
Q. How are twinned crystals handled during structural refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
